3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo-
Overview
Description
3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- typically involves multi-step organic reactions. One common synthetic route includes the condensation of anthranilic acid with formamide to form quinazoline-4-one, followed by acylation with 4-methoxyphenylacetyl chloride. The reaction conditions often involve the use of catalysts such as phosphorus oxychloride (POCl3) and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinazoline derivatives with additional oxygen functionalities.
Reduction: Reduced quinazoline derivatives with hydroxyl or amine groups.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are crucial for the survival and proliferation of cancer cells . Additionally, the compound may interact with signaling pathways involved in inflammation and immune response, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- can be compared with other quinazoline derivatives, such as:
Quinoline: Another nitrogen-containing heterocycle with similar biological activities but different structural features.
Quinoxaline: Known for its antimicrobial and anticancer properties, but with a different arrangement of nitrogen atoms in the ring structure.
Cinnoline: Exhibits similar pharmacological activities but has a distinct bicyclic structure.
The uniqueness of 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- lies in its specific substitution pattern and the presence of the methoxyphenyl group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-23-13-8-6-12(7-9-13)19-16(21)10-20-11-18-15-5-3-2-4-14(15)17(20)22/h2-9,11H,10H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRMBQLYQMAXFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148374 | |
Record name | 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108086-40-4 | |
Record name | 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108086404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(4H)-Quinazolineacetamide, N-(4-methoxyphenyl)-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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